molecular formula C13H13Cl2NO4S B2872187 4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]thiomorpholine-3,5-dione CAS No. 339015-07-5

4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]thiomorpholine-3,5-dione

Cat. No.: B2872187
CAS No.: 339015-07-5
M. Wt: 350.21
InChI Key: WJLDLTHEYZLHAI-UHFFFAOYSA-N
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Description

4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]thiomorpholine-3,5-dione is a synthetic organic compound with the molecular formula C₁₃H₁₃Cl₂NO₄S. This compound is characterized by the presence of a thiomorpholine ring, which is a sulfur-containing heterocycle, and a phenyl ring substituted with dichloro and methoxyethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]thiomorpholine-3,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

the synthetic routes used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]thiomorpholine-3,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]thiomorpholine-3,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Mechanism of Action

The mechanism of action of 4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]thiomorpholine-3,5-dione is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. Further research is needed to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thiomorpholine ring in 4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]thiomorpholine-3,5-dione distinguishes it from other similar compounds.

Properties

IUPAC Name

4-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]thiomorpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO4S/c1-19-2-3-20-11-5-10(8(14)4-9(11)15)16-12(17)6-21-7-13(16)18/h4-5H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLDLTHEYZLHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C(=C1)N2C(=O)CSCC2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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